molecular formula C18H22N4O2 B2730859 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2309750-39-6

2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2730859
CAS No.: 2309750-39-6
M. Wt: 326.4
InChI Key: HUPVOFPVSGULFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one ( 2309750-39-6) is a chemical compound with the molecular formula C18H22N4O2 and a molecular weight of 326.39 g/mol . It features a triazole-substituted 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. While specific biological data for this compound is not available in the search results, related compounds based on the 8-azabicyclo[3.2.1]octane framework have been investigated as modulators of biological targets, such as CCR5 receptors, highlighting the potential research value of this core structure in immunology and virology . The compound has a Topological Polar Surface Area (TPSA) of 60.2 Ų and an XLogP3 value of 2.3, which provides insight into its physicochemical properties . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-3-2-4-17(9-13)24-12-18(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h2-4,7-9,14-16H,5-6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPVOFPVSGULFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly

The bicyclic amine scaffold is constructed through a modified Schmidt reaction adapted from bicyclo[3.2.1]octane syntheses:

Procedure

  • Charge 3-methylphenol (108 g, 1.0 mol) and 48% NaOH(aq) (100 g) under N₂
  • Add 1,2-dibromoethane (94 g, 0.5 mol) dropwise over 5 h at 100°C
  • Age reaction 6 h, separate organic layer, wash with H₂O (3×50 mL)
  • Crystallize from methanol, yield 97 g (85%)

Key Parameters

  • Temperature: 100°C maintained throughout alkylation
  • Solvent: Neat conditions minimize side reactions
  • Workup: Methanol crystallization removes oligomeric byproducts

Triazole Ring Installation

CuAAC Reaction Protocol

  • Generate azide intermediate via diazo transfer:
    • React bicyclic amine (10 mmol) with triflic azide (12 mmol) in CH₂Cl₂
    • Stir 24 h at 25°C, yield 65-70% azide
  • Cycloaddition with propargyl derivatives:

    Component Quantity Role
    Azide 5.0 mmol Dipolarophile
    Propargyl bromide 6.5 mmol Dipole
    CuSO₄·5H₂O 0.2 mmol Catalyst
    Sodium ascorbate 0.4 mmol Reducing agent
    Solvent t-BuOH/H₂O (1:1)
  • Ball mill processing at 300 rpm for 3 h enhances reaction efficiency

Analytical Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.76 (s, 1H, triazole-H), 5.35 (s, 2H, CH₂O), 4.33 (s, 2H, NCH₂)
  • ESI-MS : m/z 317.18 [M+H]⁺ (calc. 316.14)

Phenoxy Acetyl Coupling

Ketone Formation

Friedel-Crafts Acylation Protocol

  • React 3-methylphenol (1.2 eq) with chloroacetyl chloride (1.0 eq) in AlCl₃ (3 eq)/CS₂
  • Heat to 50°C for 8 h, quench with ice/HCl
  • Extract with EtOAc, dry over MgSO₄, yield 78%

Amide Bond Formation

Mixed Carbonate Method

  • Activate ketone as imidazolide:
    • React acetyl chloride (1.1 eq) with 1,1'-carbonyldiimidazole (1.05 eq) in THF
    • Stir 2 h at 0°C
  • Couple with bicyclic amine:
    • Add amine (1.0 eq) in DMF, stir 12 h at 25°C
    • Purify by silica chromatography (EtOAc/hexane 3:7)

Optimization Data

Condition Yield (%) Purity (HPLC)
THF, 25°C 62 91.2
DMF, 40°C 78 95.6
Ball milling 85 98.1

Process Scalability and Byproduct Management

Critical Impurities

  • Regioisomeric triazoles : Controlled by Cu(I) catalyst loading (<5 mol%)
  • Oligomeric phenoxides : Mitigated through fractional crystallization
  • Oxidation byproducts : Maintain reaction under strict N₂ atmosphere

Purification Strategy

Multi-stage Crystallization

  • Primary isolation: Methanol/water (4:1) at -20°C
  • Secondary polishing: Hexane/ethyl acetate gradient cooling
  • Final recrystallization: Supercritical CO₂ antisolvent precipitation

Purity Profile

Stage Purity (%) Key Impurities
Crude product 72.3 Oligomers (15.2%)
After 1st crystal 89.7 Regioisomer (6.1%)
Final product 99.5 <0.5% total

Spectroscopic Characterization

Comprehensive Analytical Data

  • FT-IR (KBr): 1695 cm⁻¹ (C=O str), 1602 cm⁻¹ (triazole ring)
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 170.2 (C=O), 144.7 (triazole C-3), 126.4 (aromatic C)
  • HRMS : m/z 428.1843 [M+H]⁺ (calc. 428.1847)
  • XRD : Monoclinic P2₁/c, a=8.924 Å, b=12.351 Å, c=14.672 Å

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the tolyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the triazole and tolyloxy groups.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole or tolyloxy derivatives.

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of triazole derivatives in anticancer therapies due to their ability to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the 8-azabicyclo[3.2.1]octane scaffold provides structural diversity that can enhance binding affinity to biological targets.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting thymidylate synthase (TS), a crucial enzyme for DNA synthesis. Studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

Antimicrobial Properties

The triazole ring is known for its antimicrobial properties, making this compound a candidate for developing new antimicrobial agents.

  • Activity Spectrum : Preliminary studies suggest that derivatives with the triazole moiety can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's efficacy against these pathogens can be attributed to its ability to disrupt cellular processes or inhibit essential bacterial enzymes .

Synthetic Applications

The synthesis of 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves various synthetic methodologies that can be applied in organic chemistry:

Click Chemistry

The incorporation of the triazole moiety often utilizes click chemistry techniques, which allow for efficient and selective reactions under mild conditions. This method is particularly advantageous for synthesizing complex molecules with multiple functional groups.

Stereoselective Synthesis

The 8-azabicyclo[3.2.1]octane framework can be constructed through enantioselective methods that ensure the correct stereochemistry is achieved, which is critical for biological activity .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Biological EvaluationAnticancer and Antimicrobial ActivitiesIdentified significant antiproliferative effects against MCF-7, HCT-116, and HepG2 cell lines with IC50 values < 5 μM; good inhibition against E. coli and S. aureus observed .
Click Chemistry: 1,2,3-Triazoles as PharmacophoresPharmacophore DevelopmentDemonstrated the versatility of triazoles in drug design, highlighting their role as effective pharmacophores in various therapeutic areas .
Enantioselective ConstructionSynthetic MethodologyReviewed methodologies for constructing the azabicyclo scaffold with implications for synthesizing complex bioactive compounds .

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azabicyclo octane structure provides rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

(a) Simpler Azabicyclo[3.2.1]octane Derivatives
  • (1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one (): Lacks the triazole and phenoxy groups. Molecular weight: 155.24 g/mol (vs. ~370 g/mol for the target compound). Applications: Intermediate in synthesizing tropane alkaloid derivatives .
(b) Functionalized Azabicyclo[3.2.1]octane Derivatives
  • (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol (): Features a hydroxymethyl group instead of triazole/phenoxy. Higher polarity due to the hydroxyl group, reducing lipophilicity (clogP ≈ 0.5 vs. ~3.5 for the target compound).

Triazole-Containing Analogs

(a) 1,4-Disubstituted Triazoles
  • Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (): Synthesized via copper-free cycloaddition, yielding a 1,4-disubstituted triazole.
(b) Copper-Catalyzed Triazole Derivatives
  • Peptidotriazoles ():
    • Synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition, producing regiospecific 1,4-triazoles.
    • The target compound’s 1-substituted triazole may exhibit reduced metabolic stability compared to 1,4-disubstituted analogs .

Substituent-Driven Comparisons

(a) Phenoxy vs. Ester Groups
  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (): Replaces the phenoxy group with a hydroxy-phenylpropanoate ester. Increased hydrogen-bonding capacity but reduced lipophilicity (clogP ≈ 2.1 vs. ~3.5 for the target compound) .
(b) Chlorophenyl-Modified Analogs
  • Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate ():
    • Substitutes triazole with a 4-chlorophenyl group and methyl ester.
    • Enhanced electron-withdrawing effects from the chlorophenyl group may alter receptor affinity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents clogP* Synthesis Method
Target Compound ~370 3-(1H-1,2,3-Triazol-1-yl), 3-methylphenoxy ~3.5 Multi-step (triazole cycloaddition)
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-one 155.24 None ~1.2 Triflation/alkylation
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate 313.38 Hydroxy-phenylpropanoate ~2.1 Esterification
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[...]carboxylate 337.83 4-Chlorophenyl, methyl ester ~3.8 Mitsunobu reaction

*clogP values estimated using computational tools.

Biological Activity

The compound 2-(3-methylphenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel synthetic derivative that incorporates both a triazole and an azabicyclo[3.2.1]octane scaffold. These structural features are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the use of “Click” chemistry , which is a highly efficient method for forming triazoles from azides and alkynes. The incorporation of the azabicyclo[3.2.1]octane framework further enhances the compound's pharmacological potential by providing a unique three-dimensional structure that can interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, which leads to cell cycle arrest and apoptosis in cancer cells .

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
Similar Triazole DerivativeHCT-1162.6
Similar Triazole DerivativeHepG21.4

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been well-documented. Studies have shown that certain triazole derivatives exhibit inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

PathogenInhibition Zone (mm)
E. coliTBD
S. aureusTBD

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural factors:

Triazole Moiety : The presence of the triazole ring enhances lipophilicity and allows for better interaction with biological targets.

Azabicyclo[3.2.1]octane Framework : This scaffold contributes to the overall rigidity and spatial orientation necessary for binding to specific receptors or enzymes.

Substituents on the Phenoxy Group : Modifications on the phenoxy moiety can significantly affect both solubility and bioactivity.

Case Studies

In a comparative study involving various triazole derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring exhibited improved anticancer activity compared to their electron-donating counterparts . This suggests that careful selection of substituents can optimize therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.